4-Methoxysalicylic acid
Overview
Description
4-Methoxysalicylic acid, also known as 2-hydroxy-4-methoxybenzoic acid, is an organic compound with the molecular formula C8H8O4. It is a derivative of salicylic acid where a methoxy group replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
4-Methoxysalicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
4-Methoxysalicylic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
Future Directions
Shiseido Company has succeeded in discovering the possibility of beauty care beyond the conventional framework of cosmetics by further evolving the “Second Skin” technology . They successfully enhanced the penetration of 4-methoxysalicylic acid potassium salt (“4MSK”), a chemical agent developed by Shiseido, into the skin by covering the skin area applied 4MSK with the “Second Skin” film .
Mechanism of Action
Target of Action
4-Methoxysalicylic acid, also known as 2-Hydroxy-4-methoxybenzoic acid, is a derivative of arabinose The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is used in the synthesis of 1,3,4-oxadiazole derivatives . The vibrational modes of this compound mainly arise from bond length stretching and bond angle bending .
Biochemical Pathways
It is known that salicylic acid, a related compound, is synthesized from chorismate through two distinct pathways in plants: the isochorismate (ic) and the phenylalanine ammonia-lyase (pal) pathways
Pharmacokinetics
It is known that the compound can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
It is known that the compound is used in the synthesis of 1,3,4-oxadiazole derivatives , which suggests it may have a role in the formation of these compounds.
Action Environment
It is known that the weak interaction types of 3-, 4-, and 6-methoxysalicylic acid are dominated by van der waals interaction . This suggests that the compound’s action may be influenced by the physical properties of its environment.
Biochemical Analysis
Biochemical Properties
4-Methoxysalicylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of arachidonic acid. These interactions can lead to the inhibition of prostaglandin and leukotriene synthesis, which are crucial mediators of inflammation . Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are essential for regulating inflammation and immune responses . Furthermore, this compound can affect gene expression by altering the activity of transcription factors and epigenetic modifications . This compound also impacts cellular metabolism by influencing the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. For instance, it can inhibit the activity of cyclooxygenases by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can activate or inhibit various transcription factors, leading to changes in gene expression . These interactions can result in the modulation of inflammatory responses and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression . Its activity may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and modulate immune responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. It is primarily metabolized in the liver by enzymes such as cytochrome P450s (CYPs), which convert it into various metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate and excreted via the urine . The metabolic flux of this compound can be influenced by factors such as enzyme activity and the presence of cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) . Additionally, this compound can bind to plasma proteins such as albumin, which affects its distribution and bioavailability in the body . These interactions play a crucial role in determining the localization and accumulation of the compound within different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by targeting signals and post-translational modifications that facilitate its transport to specific organelles . The activity and function of this compound can be affected by its subcellular localization, as it may interact with different biomolecules in distinct compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxysalicylic acid can be synthesized through several methods. One common method involves the methylation of 2,4-dihydroxybenzoic acid using dimethyl sulfate in an alkaline aqueous solution. The reaction yields a crude product of this compound, which can be further purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sodium methoxide in methanol, followed by the addition of methyl tosylate. The reaction mixture is then distilled to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxysalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoic acids.
Comparison with Similar Compounds
3-Methoxysalicylic Acid: Similar structure but with the methoxy group at a different position.
6-Methoxysalicylic Acid: Another isomer with the methoxy group at the sixth position on the benzene ring.
Uniqueness: 4-Methoxysalicylic acid is unique due to its specific position of the methoxy group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in its interaction with enzymes and other molecular targets, making it distinct from its isomers .
Properties
IUPAC Name |
2-hydroxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIXVKKOHPQOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176906 | |
Record name | 4-Methoxysalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2237-36-7 | |
Record name | 4-Methoxysalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2237-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxysalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002237367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2237-36-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxysalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxysalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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